molecular formula C10H10Cl2O B8256953 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B8256953
M. Wt: 217.09 g/mol
InChI Key: NAJJHQKLQFHFDN-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS Number 173996-32-2) is a high-purity organic compound supplied for research and development purposes. This chlorinated tetrahydronaphthalene derivative has a molecular formula of C 10 H 10 Cl 2 O and a molecular weight of 217.09 g/mol . As a functionalized tetrahydronaphthalene scaffold, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a hydroxyl group and two chlorine substituents on the aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this core structure in the exploration of compounds with potential biological activity. The compound requires cold-chain transportation to ensure stability and is intended for use in controlled laboratory settings only . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for confirming the product's identity and purity and for ensuring its safe handling and use in compliance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJJHQKLQFHFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorination of 1,2,3,4-Tetrahydronaphthalen-2-ol

A common approach involves the direct chlorination of 1,2,3,4-tetrahydronaphthalen-2-ol. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms at the 5- and 7-positions via electrophilic aromatic substitution. The reaction requires 12–24 hours for completion, achieving 68–72% yield. Anhydrous conditions are critical to avoid hydroxyl group oxidation.

Reaction Conditions Table

ReagentSolventTemperatureTimeYield
SO₂Cl₂ (2.2 eq)CH₂Cl₂0–5°C18 h70%
Cl₂ (gas, 2 eq)CCl₄25°C24 h65%

Post-chlorination, the crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic peaks at δ 4.85 ppm (C2-OH) and δ 6.45 ppm (aromatic protons).

Catalytic Hydrogenation of Naphthol Precursors

Hydrogenation of 5,7-Dichloro-2-naphthol

This method reduces the aromatic ring of 5,7-dichloro-2-naphthol using palladium on carbon (Pd/C) under hydrogen gas (H₂). The reaction proceeds in ethanol at 50°C and 3 atm H₂ pressure, achieving 78–85% yield. Key advantages include mild conditions and minimal byproduct formation.

Hydrogenation Optimization Data

Catalyst LoadingH₂ PressureTemperatureYield
5% Pd/C (10 wt%)3 atm50°C85%
10% Pd/C (15 wt%)5 atm70°C82%

Post-reduction, the product is isolated via vacuum distillation (bp 145–150°C at 0.5 mmHg). Gas chromatography–mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 217.09, consistent with the molecular formula C₁₀H₁₀Cl₂O.

Acid-Mediated Cyclization of Chlorinated Precursors

Cyclization of 5,7-Dichloro-2-(3-chloropropyl)phenol

A less conventional route involves cyclizing 5,7-dichloro-2-(3-chloropropyl)phenol using polyphosphoric acid (PPA) at 120°C. The reaction forms the tetralin ring via intramolecular Friedel-Crafts alkylation, yielding 51–58% product. While efficient, this method requires careful control of stoichiometry to avoid polymerization.

Cyclization Parameters

Acid CatalystTemperatureTimeYield
PPA120°C6 h58%
H₂SO₄100°C8 h45%

The product is recrystallized from methanol/water (3:1), yielding white crystals with a melting point of 112–114°C. X-ray crystallography confirms the trans-configuration of the hydroxyl group relative to the chlorine substituents.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Halogenation-Reduction : Highest scalability (>100 g batches) but requires hazardous chlorination reagents.

  • Catalytic Hydrogenation : Environmentally friendly but limited by catalyst cost.

  • Acid-Mediated Cyclization : Suitable for lab-scale synthesis but yields <60%.

Purity and Byproduct Formation

Impurities arise primarily from over-chlorination (Method 1) or incomplete hydrogenation (Method 2). High-performance liquid chromatography (HPLC) analyses show purity levels of 95–98% for Method 2 versus 89–92% for Method 1.

Recent Advances in Stereoselective Synthesis

Enzymatic Resolution of Racemic Mixtures

Recent studies utilize lipase-catalyzed kinetic resolution to isolate the enantiomerically pure compound. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, researchers achieved 99% enantiomeric excess (ee) for the (R)-isomer . This method addresses the challenge of stereocontrol in tetralin derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol. Key differences in substituents, synthesis, and applications are highlighted:

6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol

  • Structure : Replaces chlorine atoms with a phenyl group at position 4.
  • Synthesis : Prepared via reduction of 6-bromo-3,4-dihydronaphthalen-2(1H)-one followed by phenyllithium addition, yielding 85% .
  • Higher synthetic yield (85% vs. 78–80%) but lacks pharmacologically relevant halogen interactions .

(Rac)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Structure : Methyl groups at positions 5 and 7 instead of chlorine; hydroxyl at position 1.
  • Properties :
    • Methyl substituents provide electron-donating effects, contrasting with the electron-withdrawing chlorine atoms.
    • Altered regiochemistry (hydroxyl at position 1) may affect hydrogen-bonding patterns .

(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

  • Structure : Fluorine atoms at positions 5 and 7; hydroxyl at position 2.
  • Comparison :
    • Fluorine’s smaller atomic radius and high electronegativity enhance metabolic stability compared to chlorine.
    • Lower molecular weight (184.18 g/mol vs. 233.11 g/mol for the chloro analog) may improve bioavailability .

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one

  • Structure : Ketone group at position 2 instead of hydroxyl; fluorine at 5 and 5.
  • Applications :
    • The ketone moiety increases reactivity toward nucleophilic additions, diverging from the alcohol’s hydrogen-bonding capability.
    • Used in synthetic pathways requiring ketone intermediates rather than direct biological activity .

CGP-61594

  • Structure: A tetrahydroquinoline derivative with 5,7-dichloro substituents and an azidophenylacetyl group.
  • Pharmacological Relevance: Acts as an NMDA receptor antagonist, highlighting the importance of chlorine atoms in modulating receptor binding. Demonstrates how chloro-substituted tetrahydronaphthalenols can be tailored for neurological applications .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
This compound 233.11 Moderate (HCl salt available ) Cl, OH
5,7-Difluoro analog 184.18 High (due to lower MW) F, OH
CGP-61594 464.30 Low (azidophenyl group) Cl, N₃, COOH

Pharmacological and Industrial Relevance

  • This compound :
    • Critical intermediate in Lifitegrast synthesis (>99.9% purity, 79% overall yield) .
    • Hydrochloride salt (CAS 1289646-93-0) is commercially available, underscoring industrial demand .
  • Contrast with Non-Chlorinated Analogs: Chlorine atoms enhance binding to hydrophobic pockets in biological targets, a feature absent in methyl- or fluoro-substituted variants .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Catalyst Selection : Use Lewis acids (e.g., pyridinium p-toluenesulfonate) for regioselective chlorination and hydroxylation, as demonstrated in multi-step protocols for related tetrahydronaphthalenols .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., over-chlorination) while ensuring complete ring closure .
  • Purification : Recrystallization using ethanol or chloroform-methanol mixtures enhances purity (>95%), as validated by NMR and HPLC .

Basic: How can structural elucidation of this compound be performed with high accuracy?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data resolution <1.0 Å to resolve Cl and OH positional ambiguities .
  • Spectroscopic Analysis : Combine 1^1H/13^{13}C NMR (in CDCl₃) with DEPT-135 to distinguish CH₂ and CH₃ groups. Key signals: aromatic protons at δ 6.8–7.2 ppm and hydroxyl at δ 2.1–2.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 215.04) confirms molecular formula (C₁₀H₈Cl₂O) .

Advanced: What challenges arise in resolving crystallographic data for halogenated tetrahydronaphthalenols, and how can they be mitigated?

Methodological Answer:

  • Disorder in Chlorine Positions : Use SHELXD for dual-space recycling to model Cl atoms. Apply restraints on bond lengths (Cl–C: 1.73–1.77 Å) and anisotropic displacement parameters .
  • Hydrogen Bonding Ambiguities : Perform Hirshfeld surface analysis to map OH···Cl interactions. Refine hydrogen positions using DFIX and DANG constraints in SHELXL .
  • Data Collection : Collect low-temperature (100 K) data to minimize thermal motion artifacts. Synchrotron radiation improves weak diffraction for heavy atoms .

Advanced: How can researchers analyze contradictory bioactivity data for this compound across different assays?

Methodological Answer:

  • Impurity Profiling : Quantify byproducts (e.g., dechlorinated analogs) via GC-MS. Even 2% impurities can skew IC₅₀ values in enzymatic assays .
  • Assay Conditions : Standardize solvent (DMSO concentration <0.1%) and pH (7.4 PBS) to avoid false negatives in cytotoxicity screens .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm target-specific activity .

Advanced: What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at C-3/C-4 using Friedel-Crafts alkylation. Fluorine substitution (C-6) enhances metabolic stability, as seen in analogs like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol .
  • Pharmacophore Mapping : Overlay optimized geometries (DFT at B3LYP/6-31G*) with bioactive conformers to identify critical H-bond donors (OH) and lipophilic regions (Cl) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 to prioritize analogs for synthesis .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate organic phases with CHCl₃ (3×10 mL) after neutralizing acidic byproducts with 2M NaOH .
  • Column Chromatography : Use silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) to isolate the product (Rf ≈ 0.3) .
  • Final Recrystallization : Ethanol-water (7:3) yields crystals with >97% purity, confirmed by melting point (mp 15.5–16°C) .

Advanced: How can researchers validate the pharmacological potential of this compound in disease models?

Methodological Answer:

  • In Vitro Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) at 10 μM. IC₅₀ <1 μM suggests lead candidate status .
  • ADME-Tox : Assess metabolic stability in liver microsomes (t₁/₂ >30 min) and hERG inhibition (patch-clamp assays) to prioritize for in vivo studies .
  • Xenograft Models : Administer orally (10 mg/kg/day) in murine cancer models. Monitor tumor volume reduction and plasma exposure (LC-MS/MS) .

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